(1S)-1-(pyrimidin-4-yl)ethan-1-ol
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Overview
Description
(1S)-1-(pyrimidin-4-yl)ethan-1-ol is a chiral organic compound featuring a pyrimidine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chiral Synthesis:
Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Pyrimidin-4-ylacetaldehyde or pyrimidin-4-ylacetic acid.
Reduction: Pyrimidin-4-ylethane.
Substitution: Pyrimidin-4-yl ethyl halides.
Scientific Research Applications
(1S)-1-(pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(pyrimidin-4-yl)ethan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.
Pyrimidin-4-ylmethanol: Lacks the chiral center but shares the pyrimidine ring and hydroxyl group.
Uniqueness
(1S)-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.
Biological Activity
(1S)-1-(pyrimidin-4-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a pyrimidine ring, which is known for its role in various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
1. Inhibition of Kinases
Recent studies have highlighted the inhibitory effects of this compound on receptor tyrosine kinases, particularly ROS1 kinase. In a series of synthesized pyrimidine derivatives, compounds similar to this compound exhibited micromolar inhibitory activity against ROS1, suggesting potential applications in treating non-small cell lung cancer (NSCLC) .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 10 - 20 | ROS1 Kinase |
KIST301072 | 5 - 15 | ROS1 Kinase |
KIST301080 | 8 - 12 | ROS1 Kinase |
The mechanisms through which this compound exerts its biological effects are primarily linked to its interactions with specific enzymes and receptors:
Structure–Activity Relationship (SAR)
Research indicates that modifications to the pyrimidine ring and the hydroxyl group can significantly influence biological activity. For instance, varying substituents on the pyrimidine can enhance potency against specific targets like ROS1 .
Binding Affinity
Molecular docking studies have shown that compounds with similar structures can effectively bind to active sites of kinases and phospholipases, suggesting that this compound may interact similarly through hydrogen bonding and hydrophobic interactions .
Case Study: ROS1 Inhibition
In a study evaluating a series of pyrimidine derivatives for their ability to inhibit ROS1 kinase, several compounds demonstrated promising results. The lead compounds showed IC50 values in the range of 5 - 20 µM, indicating potential for therapeutic use in NSCLC .
Case Study: Emotional Behavior Modulation
The compound LEI-401 was shown to decrease anandamide levels significantly at doses as low as 30 mg/kg in mouse models. This reduction correlated with observable changes in emotional behavior, suggesting that similar compounds may have therapeutic applications in mood disorders .
Properties
IUPAC Name |
(1S)-1-pyrimidin-4-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQKOPJZMPKYGR-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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